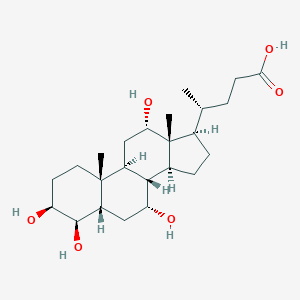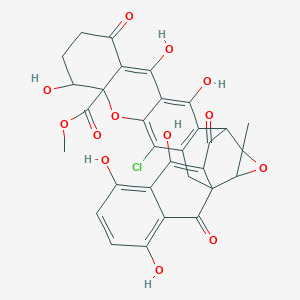
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol, also known as NPPB, is a chemical compound that has been widely studied in scientific research for its various biochemical and physiological effects. NPPB is a potent inhibitor of chloride channels and is commonly used in laboratory experiments to investigate the roles of chloride channels in various physiological processes.
Mechanism of Action
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol is a potent inhibitor of chloride channels and acts by binding to the channel pore and blocking chloride ion transport. This compound has been shown to inhibit various types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-sensitive outwardly rectifying (VSOR) chloride channel, and the Ca2+-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of chloride channels by this compound has been shown to reduce cell volume, decrease intracellular pH, and alter membrane potential. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol is a potent and selective inhibitor of chloride channels and has been extensively used in laboratory experiments to investigate the roles of chloride channels in various physiological processes. However, this compound has some limitations, including its potential toxicity and non-specific effects on other ion channels.
Future Directions
Future research on 3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol should focus on its potential therapeutic applications, including its use as a treatment for cystic fibrosis, hypertension, and cancer. Further studies should also investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of chloride channels. Additionally, research should be conducted to investigate the potential side effects of this compound and its analogs on other ion channels and cellular processes.
Synthesis Methods
The synthesis of 3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol involves the reaction of 4-nitrophenol with 3-chloro-2-hydroxypropyl sulfonate, followed by the addition of glutathione. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Scientific Research Applications
3-(4-Nitrophenoxy)-2-(S-glutathionyl)-1-propanol has been extensively used in scientific research to investigate the roles of chloride channels in various physiological processes. Chloride channels are important regulators of ion transport in cells and play a critical role in the regulation of cell volume, membrane potential, and pH. This compound has been used to study the function of chloride channels in various tissues, including the heart, lungs, and kidneys.
properties
CAS RN |
134564-85-5 |
|---|---|
Molecular Formula |
C19H26N4O11S |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(2R)-2-[[(4S)-4-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-hydroxy-3-(hydroxymethyl)-4-(4-nitrophenoxy)-2-(sulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C19H26N4O11S/c20-7-15(26)21-13(16(27)28)5-6-14(25)22-19(10-35,17(29)30)18(31,8-24)9-34-12-3-1-11(2-4-12)23(32)33/h1-4,13,24,31,35H,5-10,20H2,(H,21,26)(H,22,25)(H,27,28)(H,29,30)/t13-,18?,19-/m0/s1 |
InChI Key |
VEVMUSLHHIEHRV-IMWIMMFESA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)([C@](CS)(C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CN)O |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)(C(CS)(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)(C(CS)(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CN)O |
synonyms |
3-(4-nitrophenoxy)-2-(S-glutathionyl)-1-propanol 3-NPGP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)